N-(2,4-dichlorobenzyl)hydroxylamine N-(2,4-dichlorobenzyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14407960
InChI: InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2
SMILES:
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol

N-(2,4-dichlorobenzyl)hydroxylamine

CAS No.:

Cat. No.: VC14407960

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorobenzyl)hydroxylamine -

Specification

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]hydroxylamine
Standard InChI InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2
Standard InChI Key YUOKZXVJSSKAHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CNO

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is characterized by a benzyl backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, coupled with a hydroxylamine functional group (-NH-OH) attached to the methylene bridge. The hydrochloride salt enhances stability and solubility, critical for pharmacological applications . Key structural attributes include:

Table 1: Physicochemical Properties of N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

PropertyValue
Molecular FormulaC₇H₈Cl₃NO
Molecular Weight228.5 g/mol
IUPAC NameN-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride
CAS Number139460-29-0
AppearanceNot specified (typically white crystalline solid)
SolubilityLikely soluble in polar solvents (e.g., THF, DMSO)
StabilityStable under inert conditions; hygroscopic

The dichloro substitution pattern on the benzyl ring is a strategic modification to enhance electronic and steric interactions with biological targets, particularly heme-containing enzymes like IDO1 .

Synthesis and Structural Optimization

The synthesis of O-alkylhydroxylamines, including N-(2,4-dichlorobenzyl)hydroxylamine, typically follows a Mitsunobu-like reaction protocol. As described in , the general procedure involves:

  • Nucleophilic Substitution: Reaction of 2,4-dichlorobenzyl alcohol with N-hydroxylphthalimide in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

  • Deprotection: Treatment with hydrazine monohydrate to remove the phthalimide protecting group, yielding the free hydroxylamine.

  • Salt Formation: Precipitation as the hydrochloride salt using ethereal HCl.

This method affords moderate to high yields (e.g., 81% for analogous compounds) and ensures scalability for preclinical development . The dichloro substitution is introduced at the benzyl alcohol stage, enabling precise control over regiochemistry.

Pharmacological Activity and Mechanism of Action

IDO1 Inhibition

N-(2,4-Dichlorobenzyl)hydroxylamine is hypothesized to act as a potent IDO1 inhibitor, leveraging its structural resemblance to O-benzylhydroxylamine derivatives reported in . IDO1 catalyzes the oxidative cleavage of tryptophan to kynurenine, a process exploited by tumors to evade immune surveillance. Key findings from analogous compounds include:

  • Enzymatic Potency: Sub-micromolar IC₅₀ values (e.g., 0.33 μM for compound 8 in ) against recombinant human IDO1.

  • Binding Mode: Coordination to the heme iron in IDO1’s active site, mimicking the alkylperoxy transition state .

  • Uncompetitive Inhibition: Demonstrated by Lineweaver-Burk analysis, suggesting competition with oxygen rather than tryptophan .

The dichloro substitution likely enhances potency by increasing electron-withdrawing effects and improving hydrophobic interactions within IDO1’s substrate-binding cavity .

Cell-Based Efficacy and Toxicity

In HeLa and Trex cell lines expressing IDO1, halogenated O-alkylhydroxylamines exhibit nanomolar-level activity (e.g., 0.03–0.05 μM for compound 9 in ). Key observations include:

  • Enhanced Cellular Potency: Superior activity compared to enzymatic assays, attributed to assay-specific redox conditions .

  • Low Cytotoxicity: >80% cell viability at 100 μM concentrations .

  • Serum Protein Binding: Variable effects, with some derivatives retaining potency in serum-containing media .

These properties position N-(2,4-dichlorobenzyl)hydroxylamine as a promising candidate for in vivo antitumor studies.

Therapeutic Applications and Future Directions

The compound’s dual role as an IDO1 inhibitor and immune modulator aligns with current efforts to develop small-molecule checkpoint inhibitors. Clinical analogs (e.g., INCB024360, NLG919) have entered trials, validating the structural class . Future research should prioritize:

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

  • In Vivo Efficacy Models: Evaluating antitumor activity in syngeneic or xenograft models.

  • Structural Refinement: Exploring alternative halogenation patterns (e.g., 2,4,6-trichloro) to optimize potency.

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